3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 361994-16-3
VCID: VC15646821
InChI: InChI=1S/C22H26N4O2S2/c1-14(2)13-26-21(28)17(30-22(26)29)12-16-19(24-10-7-15(3)8-11-24)23-18-6-4-5-9-25(18)20(16)27/h4-6,9,12,14-15H,7-8,10-11,13H2,1-3H3/b17-12-
SMILES:
Molecular Formula: C22H26N4O2S2
Molecular Weight: 442.6 g/mol

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.: 361994-16-3

Cat. No.: VC15646821

Molecular Formula: C22H26N4O2S2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one - 361994-16-3

Specification

CAS No. 361994-16-3
Molecular Formula C22H26N4O2S2
Molecular Weight 442.6 g/mol
IUPAC Name (5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H26N4O2S2/c1-14(2)13-26-21(28)17(30-22(26)29)12-16-19(24-10-7-15(3)8-11-24)23-18-6-4-5-9-25(18)20(16)27/h4-6,9,12,14-15H,7-8,10-11,13H2,1-3H3/b17-12-
Standard InChI Key QJEKGKNKZHOAOL-ATVHPVEESA-N
Isomeric SMILES CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(C)C
Canonical SMILES CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(C)C

Introduction

Structural Analysis and Molecular Properties

The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system, modified by isobutyl and 4-methylpiperidinyl substituents. Key structural attributes include:

  • Molecular Formula: The base structure aligns with the formula C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub> for a related analog, though the 4-methylpiperidinyl group likely alters the formula to C<sub>22</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>S<sub>2</sub> .

  • Stereochemistry: The (Z)-configuration at the methylidene bridge ensures planar rigidity, critical for molecular interactions .

  • Functional Groups:

    • Thiazolidinone ring: Imparts electrophilic reactivity at the C=S and C=O positions.

    • Pyrido[1,2-a]pyrimidin-4-one: A π-deficient heterocycle enabling intercalation or hydrogen bonding.

    • 4-Methylpiperidinyl: Enhances lipophilicity and potential blood-brain barrier penetration.

Table 1: Comparative Structural Features of Thiazolidinone-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Substituent PositionGroupRole in Bioactivity
3IsobutylSteric modulation
5MethylideneConjugation and planarity
24-MethylpiperidinylSolubility and target affinity

Synthetic Strategies

The synthesis of this compound likely follows multi-step protocols analogous to those for related thiazolidinone derivatives . Key stages include:

Formation of the Pyrido[1,2-a]pyrimidin-4-one Core

  • Cyclocondensation: Reacting 2-aminopyridine derivatives with β-keto esters or malononitrile under acidic conditions forms the pyrimidinone ring .

  • Substituent Introduction: Nucleophilic aromatic substitution at the 2-position installs the 4-methylpiperidinyl group, leveraging leaving groups like halides or sulfonates .

Thiazolidinone Ring Construction

  • Knoevenagel Condensation: The methylidene bridge is introduced via condensation between the pyrido[1,2-a]pyrimidin-4-one aldehyde and a thiazolidinone precursor .

  • Isobutyl Incorporation: Alkylation of the thiazolidinone nitrogen using isobutyl bromide under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

Critical Reaction Parameters:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Piperidine or acetic acid for Knoevenagel reactions.

  • Yield Optimization: Microwave-assisted synthesis reduces reaction times by 40–60% .

Target PathwayMechanismEfficacy (Predicted)
Bacterial cell wallPBP inhibitionModerate
Topoisomerase IIDNA cleavage suppressionHigh
COX-2/LOXDual enzyme inhibitionLow

Pharmacokinetic and Toxicity Considerations

  • Absorption: High logP (∼3.5) suggests favorable gastrointestinal absorption but potential first-pass metabolism.

  • Metabolism: Cytochrome P450 (CYP3A4) likely mediates oxidation of the piperidinyl group.

  • Toxicity: Thiazolidinones may induce hepatotoxicity at doses >100 mg/kg in murine models .

Applications and Future Directions

  • Antimicrobial Development: Structural tuning could enhance potency against multidrug-resistant pathogens.

  • Oncology: Hybridization with kinase inhibitor motifs may improve tumor selectivity.

  • Neurological Disorders: The 4-methylpiperidinyl group warrants exploration in CNS-targeted therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator